molecular formula C24H17N5O3 B10875747 2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL

Cat. No.: B10875747
M. Wt: 423.4 g/mol
InChI Key: GUPUHQPIMKDUDT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of methoxyphenyl, pyridyl, and chromeno-triazolo-pyrimidine moieties suggests diverse chemical reactivity and potential for interaction with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromeno Core: Starting with a suitable chromone derivative, the chromeno core can be synthesized through cyclization reactions.

    Introduction of the Triazolo-Pyrimidine Moiety: This step involves the formation of the triazolo-pyrimidine ring system, often through cycloaddition reactions involving azides and nitriles.

    Functionalization with Methoxyphenyl and Pyridyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridyl or triazolo-pyrimidine moieties, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, the compound’s pharmacological properties are of interest. Studies focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its multi-target binding capabilities make it a promising candidate for multi-functional drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the design of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-7-(3-pyridyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 2-(4-Methoxyphenyl)-6-(3-pyridyl)-6H-pyrido[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL stands out due to its unique chromeno core, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity and selectivity towards specific biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C24H17N5O3

Molecular Weight

423.4 g/mol

IUPAC Name

13-(4-methoxyphenyl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C24H17N5O3/c1-31-17-7-4-14(5-8-17)22-27-23-21-20(15-3-2-10-25-12-15)18-9-6-16(30)11-19(18)32-24(21)26-13-29(23)28-22/h2-13,20,30H,1H3

InChI Key

GUPUHQPIMKDUDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6

Origin of Product

United States

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